2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide

Description

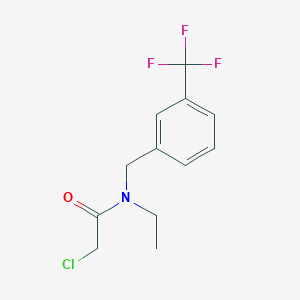

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is an acetamide derivative featuring a chloro substituent at the α-carbon of the acetamide backbone and two distinct N-substituents: an ethyl group and a 3-trifluoromethyl-benzyl group. The trifluoromethyl (CF₃) group on the benzyl ring introduces strong electron-withdrawing effects, which can significantly influence the compound’s physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)12(14,15)16/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZYDLHORPCZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The alkylation of ethylamine with 3-trifluoromethylbenzyl chloride is conducted under anhydrous conditions to prevent hydrolysis of the benzyl chloride. A molar ratio of 1:1.2 (ethylamine to benzyl chloride) ensures excess amine to act as both reactant and base. The reaction mixture is stirred at 70°C for 12–24 hours, monitored by thin-layer chromatography (TLC).

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Temperature | 70°C | 78 |

| Reaction Time | 18 hours | 78 |

| Molar Ratio (amine:chloride) | 1:1.2 | 78 |

Post-reaction, the mixture is diluted with water and extracted with dichloromethane (DCM). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the amine as a pale-yellow oil.

Acylation with 2-Chloroacetyl Chloride

Procedure and Mechanistic Insights

The secondary amine undergoes acylation in a biphasic system of DCM and 2% aqueous NaOH at 0°C to minimize side reactions. 2-Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution of N-ethyl-(3-trifluoromethyl-benzyl)amine. The reaction is exothermic, necessitating strict temperature control. After complete addition, stirring continues for 2 hours at room temperature.

Key Reaction Parameters:

-

Temperature: 0°C → room temperature

-

Base: Aqueous NaOH (2%)

-

Solvent System: DCM/water (3:1 v/v)

Workup and Isolation

The organic layer is separated and washed sequentially with 5% HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Drying over Na₂SO₄ and solvent evaporation affords the crude product as a viscous oil.

Purification and Analytical Characterization

Column Chromatography

The crude acetamide is purified via silica gel column chromatography using a gradient of hexane/ethyl acetate (6:1 → 4:1). Fractions containing the product are combined and concentrated to yield a colorless solid.

Table 2: Purification Data

| Eluent Ratio (Hex:EA) | Retention Factor (Rf) | Purity (HPLC, %) |

|---|---|---|

| 6:1 | 0.35 | 92 |

| 4:1 | 0.58 | 98 |

Spectroscopic Analysis

-

¹H NMR (600 MHz, CDCl₃): δ 4.21 (s, 2H, –CH₂Cl), 3.82 (s, 2H, –NCH₂–), 3.45 (q, 2H, –NCH₂CH₃), 7.32–7.45 (m, 4H, ArH), 1.21 (t, 3H, –CH₂CH₃).

-

¹³C NMR (151 MHz, CDCl₃): δ 168.8 (C=O), 137.2 (CF₃), 129.4–132.1 (aromatic carbons), 52.3 (–NCH₂–), 44.1 (–CH₂Cl), 38.9 (–NCH₂CH₃), 12.7 (–CH₂CH₃).

-

ESI–MS: m/z 295.1 [M+H]⁺ (calculated for C₁₂H₁₄ClF₃NO: 294.07).

Yield Optimization and Alternative Methods

Solvent and Base Screening

Replacing DCM with acetone increases reaction rate but reduces yield due to competing hydrolysis. Triethylamine as a base affords comparable yields to NaOH but complicates purification.

Table 3: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | NaOH (aq) | 75 |

| Acetone | NaOH (aq) | 62 |

| DCM | Triethylamine | 73 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide exhibits significant antimicrobial properties. In a study comparing various acetamide derivatives, this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Molecular docking studies have revealed that 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide effectively binds to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This binding inhibits their activity, leading to reduced production of pro-inflammatory mediators. Such properties suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity Study

A detailed investigation into the antimicrobial efficacy of various acetamide derivatives highlighted the superior activity of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide against multiple bacterial strains. This study utilized standard microbiological techniques to determine MIC values and assess the compound's spectrum of activity .

Anticancer Mechanism Exploration

In vitro assays conducted on MCF-7 and HeLa cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a robust mechanism for inducing cancer cell death .

Inflammatory Response Modulation

Research utilizing molecular docking techniques indicated that the compound effectively binds to COX enzymes, thereby inhibiting their function. This inhibition was correlated with decreased levels of inflammatory markers in cellular models .

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Key Observations :

Crystallographic and Physicochemical Properties

- Crystal Packing : and highlight how substituents influence molecular conformation. For instance, 2-chloro-N-(3-nitrophenyl)acetamide adopts an anti conformation relative to the nitro group, while the target compound’s CF₃-benzyl group may induce unique packing via halogen bonding (Cl···O interactions) .

- Thermal Stability : N-(3-Chlorophenyl)acetamide has a melting point of 349.8 K, whereas the trifluoromethyl group in the target compound may lower melting points due to reduced symmetry .

Biological Activity

2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a chloro group, an ethyl moiety, and a trifluoromethyl-benzyl structure, which contribute to its lipophilicity and stability. The trifluoromethyl group is known to enhance biological activity by influencing the compound's interaction with biological targets.

The biological activity of 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is primarily attributed to its interaction with specific enzymes and receptors. The chloro and trifluoromethyl groups modulate the compound’s binding affinity and overall activity. The exact pathways are still under investigation but are believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes that may lead to altered metabolic processes.

- Receptor Modulation : Potential binding to various receptors affecting neurotransmission or cellular signaling.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives of N-phenylacetamides exhibit significant activity in maximal electroshock (MES) tests. The presence of the trifluoromethyl group has been linked to increased potency in these models.

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | MES Test Efficacy | Dose (mg/kg) | Notes |

|---|---|---|---|

| N-(3-trifluoromethyl)anilide | High | 100 | Effective in MES seizures |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Moderate | 300 | Protection at multiple time points |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Low | 100 | Ineffective in MES test |

The above table summarizes findings from pharmacological studies indicating that the trifluoromethyl modifications significantly enhance anticonvulsant efficacy compared to non-fluorinated analogs .

Study on Anticonvulsant Activity

A study focusing on the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that compounds with a trifluoromethyl group showed enhanced anticonvulsant activity. The study utilized both in vitro and in vivo models to assess efficacy against induced seizures in mice, confirming the importance of structural modifications for enhancing therapeutic effects .

Pharmacological Screening

Another research effort involved screening various derivatives for their binding affinity to sodium channels, which are critical for neuronal excitability. The most potent derivatives demonstrated moderate binding affinity, suggesting that structural features like the trifluoromethyl group play a crucial role in modulating activity against these targets .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide?

- Category : Synthesis & Characterization

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with N-ethyl-N-(3-trifluoromethyl-benzyl)amine in anhydrous dichloromethane, catalyzed by triethylamine, under inert conditions at 0–5°C . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Structural confirmation employs FT-IR (C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹H/¹³C NMR (distinct peaks for ethyl, trifluoromethyl, and benzyl groups) .

Q. Which spectroscopic techniques are critical for characterizing chloroacetamide derivatives?

- Category : Analytical Chemistry

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (amide C=O, C-Cl, CF₃ stretches).

- NMR : ¹H NMR resolves ethyl (δ 1.1–1.3 ppm, triplet) and benzyl protons (δ 4.5–5.0 ppm), while ¹³C NMR confirms trifluoromethyl (δ 120–125 ppm, q) and acetamide carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in amides) .

Q. How are preliminary biological activities screened for this compound?

- Category : Bioactivity Profiling

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination against Gram± bacteria/fungi) .

- Enzyme inhibition : Butyrylcholinesterase or acetylcholinesterase inhibition assays using Ellman’s method .

- Herbicidal activity : Seedling growth inhibition tests on model plants (e.g., Arabidopsis), with safeners like fenclorim to mitigate phytotoxicity .

Q. What environmental persistence metrics are evaluated for chloroacetamides?

- Category : Environmental Chemistry

- Methodological Answer :

- Degradation studies : Hydrolytic/oxidative degradation under controlled pH and UV light.

- Analytical methods : Solid-phase extraction (C-18 columns) followed by LC-MS/MS to detect degradates like ethanesulfonic acids (ESAs) and oxanilic acids (OXAs) .

- Soil adsorption : Batch equilibrium tests to calculate Koc values .

Q. What safety protocols are recommended for handling this compound?

- Category : Laboratory Safety

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, away from oxidizers.

- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bioactivity of this compound?

- Category : Mechanistic Biology

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., cholinesterases) using AutoDock Vina. Validate with site-directed mutagenesis .

- Cellular assays : Measure ROS generation or apoptosis markers (e.g., caspase-3) in human cell lines to assess cytotoxicity .

Q. What advanced methods resolve degradation pathways in environmental matrices?

- Category : Environmental Fate

- Methodological Answer :

- Isotope labeling : Use ¹⁴C-labeled compound to track mineralization to CO₂ in soil/water systems.

- High-resolution MS : Orbitrap-based LC-HRMS identifies transient intermediates (e.g., hydroxylated or dechlorinated products) .

Q. How to address contradictions in bioactivity data across studies?

- Category : Data Analysis

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., CF₃ vs. Cl) on potency using QSAR models .

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to minimize variability .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Category : Computational Chemistry

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions.

- MD simulations : GROMACS-based simulations assess binding stability with target receptors over 100-ns trajectories .

Q. How does polymorphism affect the compound’s physicochemical properties?

- Category : Materials Science

- Methodological Answer :

- Crystallization screens : Use solvent-drop grinding or cooling crystallization to isolate polymorphs.

- Thermal analysis : DSC/TGA differentiate forms by melting points/decomposition profiles.

- Dissolution testing : Compare solubility and dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.